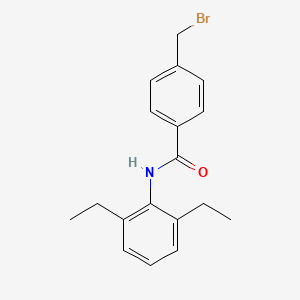

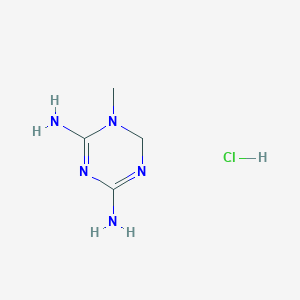

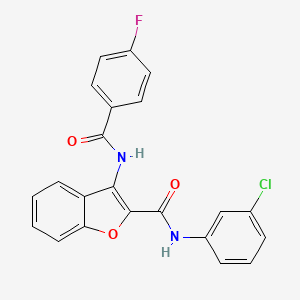

![molecular formula C18H16N2O4S B2369625 Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate CAS No. 1008984-49-3](/img/structure/B2369625.png)

Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate” is an ester compound, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by a carbonyl adjacent to an ether functional group .

Synthesis Analysis

Esters can be synthesized in a number of ways. The most common method is the reaction of a carboxylic acid and an alcohol in the presence of a catalytic amount of sulfuric acid . The reaction, known as Fischer esterification, is characterized by the removal of a water molecule and the formation of an ester .Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely includes a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen atoms. It also appears to have a benzoate group attached to the nitrogen atom of the thiazolidine ring, and a methylphenyl group attached to the 3-position of the ring .Chemical Reactions Analysis

Esters, including this compound, can undergo a number of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to alcohols or aldehydes depending on the reducing agent . Additionally, they can react with Grignard reagents to form tertiary alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Esters generally have pleasant smells and are often responsible for the aroma of fruits . They are often liquids at room temperature .Applications De Recherche Scientifique

Synthesis and Structural Analysis Thiazolidine derivatives, including those related to Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate, have been synthesized through various chemical reactions involving key intermediates such as thiazolidin-4-ones and thiazole derivatives. These processes often involve the condensation of specific acids and amines, leading to compounds with potential therapeutic applications. For instance, the synthesis of thiazolidine-2,4-dicarboxylic acid and its esters has demonstrated stereoselective behaviors important for the development of bicyclic derivatives with potential biological activity (Refouvelet et al., 1994).

Biological Activities and Applications The biological evaluation of thiazolidine and benzothiazole derivatives has shown a range of activities, including antipsychotic, anticonvulsant, and antimicrobial effects. These compounds have been tested for their efficacy against various pathogens and conditions, highlighting their potential as therapeutic agents. For example, novel benzothiazole derivatives have been synthesized and evaluated for their antipsychotic and anticonvulsant activities, showing promising results in this area (Kaur et al., 2012).

Antimicrobial and Anticancer Potential Several studies have focused on the synthesis and antimicrobial evaluation of thiazolidinone derivatives, demonstrating significant activity against various bacterial and fungal strains. This suggests their potential use in treating infectious diseases. Additionally, certain derivatives have been explored for their antitumor properties, showing activity against different cancer cell lines, which points towards their potential application in cancer therapy (Dawood et al., 2005; Havrylyuk et al., 2010).

Mécanisme D'action

Target of Action

The primary target of Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate, also known as MSAB, is β-catenin , a key protein in the Wnt signaling pathway . β-catenin plays a crucial role in cell-cell adhesion and gene transcription regulation, which are essential for cell proliferation and differentiation .

Mode of Action

MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region . This interaction induces ubiquitination and proteasomal degradation of β-catenin . The degradation of β-catenin leads to the downregulation of Wnt/β-catenin target genes .

Biochemical Pathways

The primary biochemical pathway affected by MSAB is the Wnt signaling pathway . By promoting the degradation of β-catenin, MSAB inhibits the Wnt signaling pathway, which is often upregulated in various types of cancer . The downstream effects include decreased cell viability of Wnt-dependent cells and inhibition of T-cell factor (TCF) luciferase reporter activity .

Result of Action

The result of MSAB’s action is a decrease in the viability of Wnt-dependent cells, with little effect on Wnt-independent cells and normal human cells . This selective inhibition makes MSAB a potent anti-tumor agent against Wnt-dependent cancers .

Action Environment

The efficacy and stability of MSAB can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it might be more effective in certain solvents . Additionally, the compound’s stability could be

Propriétés

IUPAC Name |

methyl 2-[[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-11-7-9-12(10-8-11)20-16(21)15(25-18(20)23)19-14-6-4-3-5-13(14)17(22)24-2/h3-10,15,19H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETISBKYFQPUBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

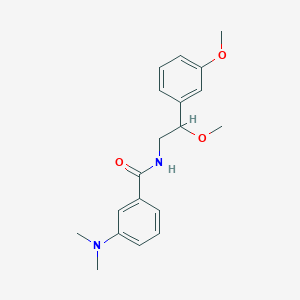

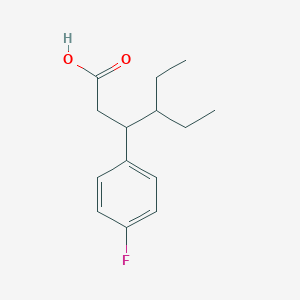

![3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2369546.png)

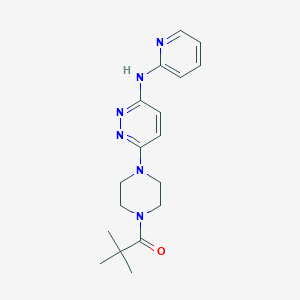

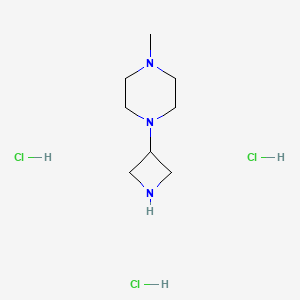

![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2369553.png)

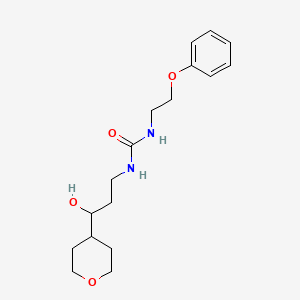

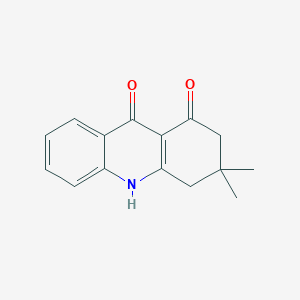

![(5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2369556.png)

![3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B2369557.png)